Home > Products > Screening Compounds P146651 > 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine - 1099621-16-5

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Catalog Number: EVT-1775546
CAS Number: 1099621-16-5
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a)

  • Compound Description: This compound serves as a starting material in a study investigating the photoisomerization of imidazo[1,2-a]pyridines under UV irradiation []. The study observes that (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a) undergoes photoisomerization to yield a minor E-isomer and a predominant (E,Z)-mixture of N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines.

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

  • Compound Description: This compound acts as an allosteric modulator of the dopamine transporter (DAT) []. It exhibits partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation rate of [125I]RTI-55 from DAT, and displays allosteric modulation of d-amphetamine-induced, DAT-mediated dopamine release.
  • Relevance: While not directly containing the imidazo[1,2-a]pyridine moiety, SRI-9804 is included due to its exploration alongside a series of imidazo[1,2-a]pyridine derivatives as potential DAT modulators []. This suggests that the research explored structure-activity relationships within a chemical space encompassing both quinazolinamines and imidazo[1,2-a]pyridines, potentially considering 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine-like structures.

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

  • Compound Description: This compound is a potent dopamine transporter (DAT) ligand that demonstrates partial inhibition of [3H]dopamine uptake without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release [].

2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine 7 ([11C]RO6924963)

  • Compound Description: Identified as a novel PET tracer, this compound exhibits a high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques []. Additionally, it displays appropriate pharmacokinetic and metabolic properties in mice and non-human primates.

N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine 8 ([11C]RO6931643)

  • Compound Description: Identified as a novel PET tracer for imaging aggregated tau in Alzheimer's disease, this compound displays a high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques []. It also exhibits suitable pharmacokinetic and metabolic properties in mice and non-human primates.

[18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine 9 ([18F]RO6958948)

  • Compound Description: This compound represents another novel PET tracer identified for imaging aggregated tau in Alzheimer's disease []. Similar to the previous two compounds, it exhibits a high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and favorable pharmacokinetic and metabolic properties in mice and non-human primates.

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1)

  • Compound Description: This compound serves as a starting point for developing potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors []. Research using this compound led to discovering (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13), a highly potent, selective, and brain-penetrable ALK inhibitor.

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

  • Compound Description: This compound emerged as a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor through a study focused on optimizing the starting compound N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) [].

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines

  • Compound Description: This compound class, featuring a Schiff base structure, was synthesized and evaluated for antimicrobial activity [].

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines

  • Compound Description: This class of aryl amines was synthesized from the corresponding Schiff bases (N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) by selective reduction and evaluated for antimicrobial activity [].

(N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) (zolpidem)

  • Compound Description: This compound, known as zolpidem, is a widely used sedative-hypnotic drug. A study investigated its potential pharmacokinetic interaction with duloxetine [].

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

  • Compound Description: This compound demonstrates inhibitory activity against the FLT3-ITD and BCR-ABL pathways. It also exhibits potent inhibition against FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants [].

Properties

CAS Number

1099621-16-5

Product Name

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h4,7H,2-3,5,9H2,1H3

InChI Key

FRZORHXWYZCJLG-UHFFFAOYSA-N

SMILES

CC1=CN2CC(CCC2=N1)N

Canonical SMILES

CC1=CN2CC(CCC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.